
Asparaginyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asparaginyl-glycine is a dipeptide composed of the amino acids asparagine and glycine. Dipeptides like this compound are important in various biological processes, including protein synthesis and metabolism. Asparagine is a non-essential amino acid, meaning the body can synthesize it, while glycine is the simplest amino acid, playing a crucial role in the formation of proteins and other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: Asparaginyl-glycine can be synthesized through peptide bond formation between asparagine and glycine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with each step involving deprotection and coupling reactions. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt.
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods, utilizing enzymes like asparaginyl endopeptidases. These enzymes catalyze the formation of peptide bonds with high specificity and efficiency. The use of recombinant DNA technology allows for the large-scale production of these enzymes, facilitating the industrial synthesis of this compound.
化学反应分析
Types of Reactions: Asparaginyl-glycine can undergo various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in this compound to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted dipeptides with modified functional groups.
科学研究应用
Asparaginyl-glycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying peptide bond formation and hydrolysis.
Biology: Plays a role in protein synthesis and metabolism studies.
Medicine: Investigated for its potential therapeutic effects and as a building block for peptide-based drugs.
Industry: Utilized in the production of bioactive peptides and as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism of action of asparaginyl-glycine involves its incorporation into proteins and peptides. The peptide bond between asparagine and glycine is formed through a condensation reaction, releasing a molecule of water. This dipeptide can interact with various enzymes and receptors, influencing biological pathways and processes. The molecular targets and pathways involved include protein synthesis machinery and metabolic enzymes.
相似化合物的比较
Asparagine: An amino acid involved in protein synthesis and nitrogen metabolism.
Glycine: The simplest amino acid, playing a role in protein synthesis and neurotransmission.
Asparaginyl-alanine: Another dipeptide with similar properties but different biological activities.
Uniqueness: Asparaginyl-glycine is unique due to its specific combination of asparagine and glycine, which imparts distinct chemical and biological properties. Its simplicity and versatility make it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
67576-72-1 |
|---|---|
分子式 |
C6H11N3O4 |
分子量 |
189.17 g/mol |
IUPAC 名称 |
2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C6H11N3O4/c7-3(1-4(8)10)6(13)9-2-5(11)12/h3H,1-2,7H2,(H2,8,10)(H,9,13)(H,11,12)/t3-/m0/s1 |
InChI 键 |
KLKHFFMNGWULBN-VKHMYHEASA-N |
手性 SMILES |
C([C@@H](C(=O)NCC(=O)O)N)C(=O)N |
规范 SMILES |
C(C(C(=O)NCC(=O)O)N)C(=O)N |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


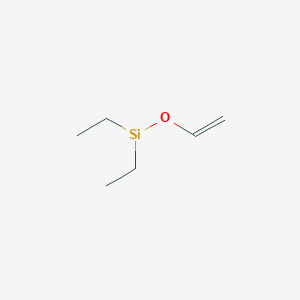
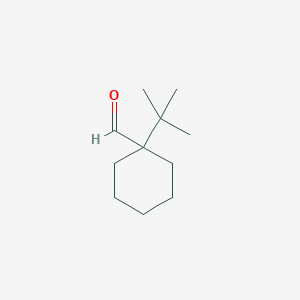

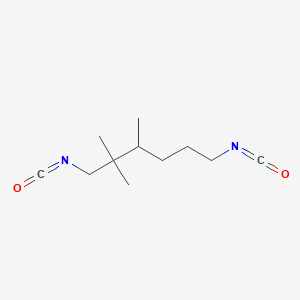
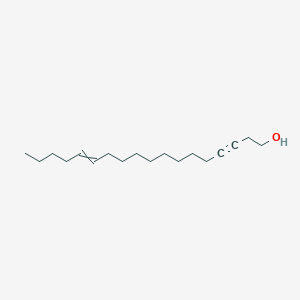
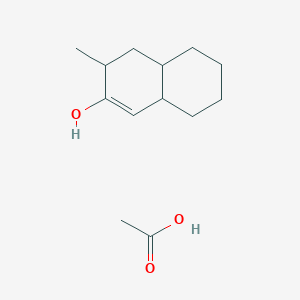
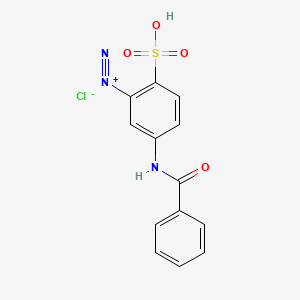

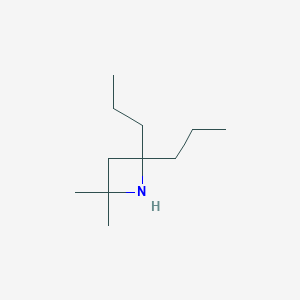
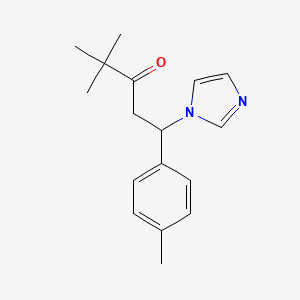

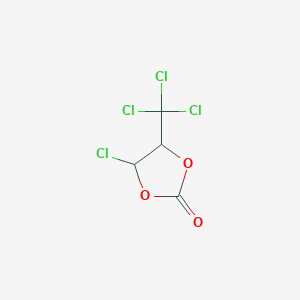
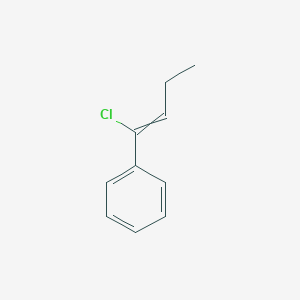
![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
